molecular formula C11H14ClNO2 B291427 N-(5-chloro-2-methoxyphenyl)butanamide

N-(5-chloro-2-methoxyphenyl)butanamide

Cat. No.: B291427
M. Wt: 227.69 g/mol
InChI Key: SXWNNASWHBURSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-methoxyphenyl)butanamide is a synthetic organic compound featuring a butanamide backbone linked to a 5-chloro-2-methoxyphenyl group. This structure is part of a broader class of sulfur-containing derivatives designed for biological activity, particularly as lipoxygenase (LOX) inhibitors . The compound is synthesized through multi-step reactions involving the conversion of aryl acids into esters, hydrazides, and oxadiazole thiols, followed by coupling with 4-bromobutanamide precursors in the presence of sodium hydride and DMF . Its primary pharmacological interest lies in its ability to inhibit LOX enzymes, which are implicated in inflammatory and carcinogenic pathways .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)butanamide

InChI

InChI=1S/C11H14ClNO2/c1-3-4-11(14)13-9-7-8(12)5-6-10(9)15-2/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

SXWNNASWHBURSL-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=CC(=C1)Cl)OC

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Backbones

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
  • Structure : Replaces the butanamide group with a benzenesulfonamide moiety.
  • Activity : Exhibits herbicidal, anti-malarial, and anti-hypertensive properties rather than LOX inhibition, highlighting the role of the sulfonamide group in diversifying biological targets .
  • Synthesis : Derived from benzenesulfonyl chloride and 5-chloro-2-methoxy aniline under mild aqueous conditions .
5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide
  • Structure : Features an acetamide backbone instead of butanamide.
  • Activity : Shows stronger inhibition against acetylcholinesterase (AChE) (IC₅₀ = 12.3–45.7 µM) compared to LOX (IC₅₀ = 18.9–52.4 µM), indicating that shorter chain lengths favor AChE selectivity .
  • Synthesis : Involves bromoacetamide coupling with oxadiazole thiols .

Analogs with Modified Substituents

N-(5-Chloro-2-methoxyphenyl)-4-(5-nitro-1,3,4-oxadiazol-2-ylthio)butanamide
  • Substituent : Nitro group on the oxadiazole ring.
  • Activity : Demonstrates enhanced LOX inhibition (IC₅₀ = 0.42 µM) compared to unsubstituted analogs (IC₅₀ = 1.2 µM), attributed to electron-withdrawing effects improving enzyme binding .
N-(5-Chloro-2-methoxyphenyl)-4-(5-methyl-1,3,4-oxadiazol-2-ylthio)butanamide
  • Substituent : Methyl group on the oxadiazole ring.
  • Activity : Moderate LOX inhibition (IC₅₀ = 2.8 µM), suggesting electron-donating groups reduce potency .

Analogs with Divergent Pharmacological Targets

N-Nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates
  • Structure: Butanamide moiety integrated into a quinolone scaffold.
  • Activity : Antibacterial activity against E. coli (MIC = 0.19–0.37 µg/mL) and S. aureus (MIC = 1.9–3.5 µg/mL), illustrating how structural complexity redirects activity toward microbial targets .

Key Data Tables

Table 1: Enzymatic Inhibition Profiles of Selected Compounds

Compound Target Enzyme IC₅₀/MIC (µM/µg/mL) Reference
N-(5-Chloro-2-methoxyphenyl)butanamide (unsubstituted) LOX 1.2
N-(5-Chloro-2-methoxyphenyl)-4-(5-nitro-oxadiazole)butanamide LOX 0.42
5-Substituted-oxadiazole-2yl-N-(aryl)acetamide AChE 12.3–45.7
N-Nicotinoyl-quinolone carboxylate E. coli 0.19–0.37

Table 2: Impact of Substituents on LOX Inhibition

Substituent on Oxadiazole Ring IC₅₀ (µM) Relative Potency vs. Unsubstituted
Nitro (-NO₂) 0.42 2.9-fold increase
Methyl (-CH₃) 2.8 0.4-fold decrease
Unsubstituted 1.2 Reference

Preparation Methods

Direct Acylation of 5-Chloro-2-Methoxyaniline

The primary synthesis route involves reacting 5-chloro-2-methoxyaniline with butyryl chloride or bromide under basic conditions. Sodium carbonate is employed to maintain a pH of 8–9, facilitating the deprotonation of the amine group and enhancing nucleophilic attack on the acylating agent.

Reaction Conditions :

  • Solvent : Methanol or dimethylformamide (DMF)

  • Temperature : Room temperature (25°C) for 2–4 hours

  • Molar Ratio : 1:1.2 (aniline to acylating agent) to minimize side reactions

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of butyryl chloride, displacing chloride and forming the amide bond. Excess acylating agent ensures complete conversion, while sodium carbonate neutralizes HCl byproducts.

Alternative Pathway via Bromobutanamide Intermediate

A modified approach synthesizes N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide as an intermediate, which is subsequently reduced or hydrolyzed to yield the target compound. This method is advantageous for introducing functional groups at the butanamide chain’s β-position.

Key Steps :

  • Bromination : Treating 5-chloro-2-methoxyphenylbutanoic acid with phosphorus tribromide (PBr₃) in dichloromethane at 0°C.

  • Amidation : Reacting the brominated acid with 5-chloro-2-methoxyaniline using DMF as a solvent and sodium hydride (NaH) as a base.

Yield Optimization :

  • NaH Concentration : 1.5 equivalents relative to the acid prevent over-bromination.

  • Reaction Time : 3 hours at 50°C achieves 78% conversion.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial protocols utilize continuous flow reactors to enhance mixing efficiency and thermal control. Microreactors with a 500 mL/min flow rate reduce reaction time to 30 minutes while maintaining yields above 85%.

Advantages Over Batch Processing :

  • Reduced solvent waste (30% less DMF consumption)

  • Consistent product quality (98% purity by HPLC)

Purification and Isolation

Crude this compound is purified via:

  • Solvent Extraction : Partitioning between ethyl acetate and water removes unreacted aniline.

  • Recrystallization : Ethanol-water (7:3 v/v) yields crystals with >99% purity.

Purification MethodPurity (%)Recovery Yield (%)
Ethanol-water99.282
Column chromatography99.575

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H-NMR (CDCl₃) :

    • δ 6.8–7.2 ppm (aromatic protons)

    • δ 3.8 ppm (methoxy -OCH₃)

    • δ 2.3–2.6 ppm (butanamide -CH₂-)

    • δ 1.6 ppm (amide -NH-)

  • ¹³C-NMR :

    • δ 170 ppm (amide carbonyl)

    • δ 55 ppm (methoxy carbon)

Infrared (IR) Spectroscopy

  • Key Absorptions :

    • 3280 cm⁻¹ (N-H stretch)

    • 1650 cm⁻¹ (C=O stretch)

    • 1250 cm⁻¹ (C-O-C methoxy)

Comparative Analysis of Acylating Agents

Acylating AgentYield (%)Purity (%)Reaction Time (h)
Butyryl chloride8899.22.5
Butyryl bromide7697.83.0

Butyryl chloride outperforms bromide derivatives due to its higher electrophilicity and lower steric hindrance.

Scalability Challenges and Solutions

Byproduct Formation

Diacylation : Occurs at elevated temperatures (>40°C), forming N,N-diacylated products. Mitigated by:

  • Strict temperature control (<30°C)

  • Use of 1.2 equivalents of acylating agent

Solvent Recovery Systems

Industrial plants integrate distillation columns to reclaim DMF, reducing production costs by 20% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.